1-[(1-cyclobutylazetidin-3-yl)methyl]-1H-pyrazole
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Overview
Description
1-[(1-Cyclobutylazetidin-3-yl)methyl]-1H-pyrazole is a synthetic organic compound characterized by a pyrazole ring attached to a cyclobutylazetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-cyclobutylazetidin-3-yl)methyl]-1H-pyrazole typically involves the following steps:
Formation of the Azetidine Ring: The cyclobutylazetidine moiety can be synthesized through a cyclization reaction involving a suitable precursor, such as a cyclobutylamine derivative.
Attachment of the Pyrazole Ring: The azetidine intermediate is then reacted with a pyrazole derivative under conditions that facilitate the formation of the desired bond. This step often involves the use of a base and a suitable solvent to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Cyclobutylazetidin-3-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or azetidine rings are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and suitable solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(1-Cyclobutylazetidin-3-yl)methyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and possible interactions with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-[(1-cyclobutylazetidin-3-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[(1-Cyclopropylazetidin-3-yl)methyl]-1H-pyrazole: Similar structure with a cyclopropyl group instead of a cyclobutyl group.
1-[(1-Cyclohexylazetidin-3-yl)methyl]-1H-pyrazole: Contains a cyclohexyl group, leading to different steric and electronic properties.
1-[(1-Cyclobutylazetidin-3-yl)methyl]-1H-imidazole: Features an imidazole ring instead of a pyrazole ring.
Uniqueness
1-[(1-Cyclobutylazetidin-3-yl)methyl]-1H-pyrazole is unique due to its specific combination of a cyclobutylazetidine moiety and a pyrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(1-cyclobutylazetidin-3-yl)methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-3-11(4-1)13-7-10(8-13)9-14-6-2-5-12-14/h2,5-6,10-11H,1,3-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAYNFYLLOOTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC(C2)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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